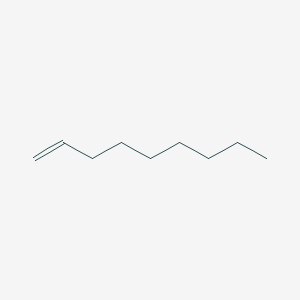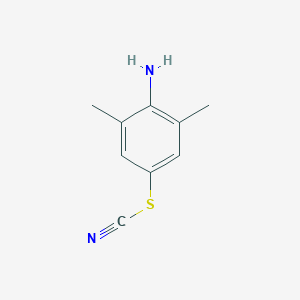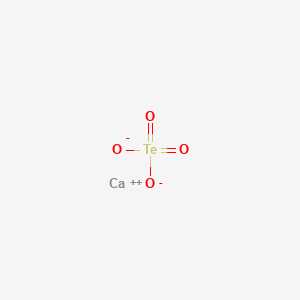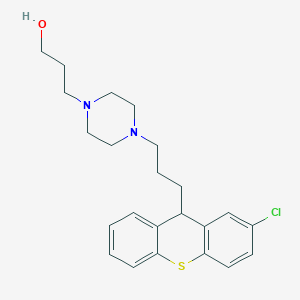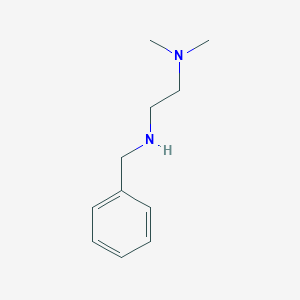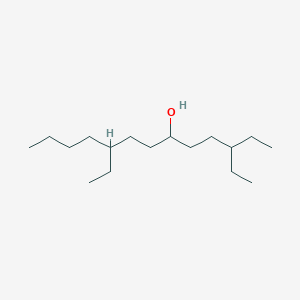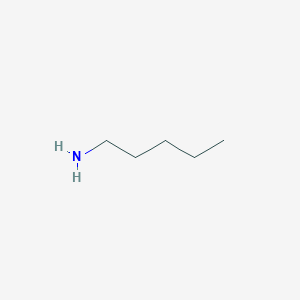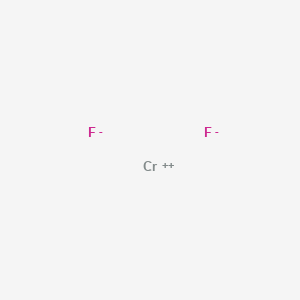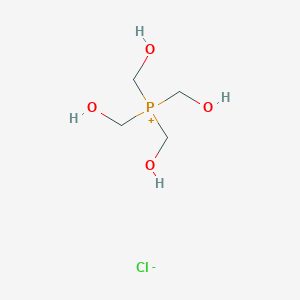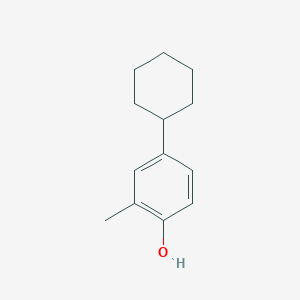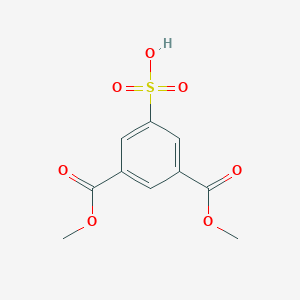
Trilithium hexafluoroaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white powder with a molecular weight of 161.79 g/mol and a density of 2.637 g/cm³ . This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trilithium hexafluoroaluminate is synthesized by crystallizing from melts of lithium fluoride and aluminum fluoride . The reaction can be represented as follows: [ 3LiF + AlF₃ \rightarrow Li₃AlF₆ ]
This reaction typically occurs at high temperatures to ensure the complete formation of the compound. The melting point of this compound is approximately 790°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants, lithium fluoride and aluminum fluoride, are mixed and heated in a controlled environment to achieve the desired product. The purity and yield of the compound are critical factors in industrial production, and various purification techniques may be employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Trilithium hexafluoroaluminate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions involving this compound can yield various reduced forms of the compound.
Substitution: Substitution reactions can occur when this compound reacts with other chemical species, replacing one or more of its components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different aluminum and lithium compounds, while substitution reactions can yield various fluorinated products.
Aplicaciones Científicas De Investigación
Trilithium hexafluoroaluminate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other fluorinated compounds.
Biology: Research in biology may involve this compound in studies related to its effects on biological systems and its potential use in biological assays.
Medicine: The compound’s unique properties make it a candidate for research in medical applications, such as drug delivery systems and diagnostic tools.
Mecanismo De Acción
The mechanism by which trilithium hexafluoroaluminate exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorine atoms play a significant role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Lithium tetrafluoroaluminate (LiAlF₄): This compound has a similar structure but contains fewer fluorine atoms.
Lithium hexafluorophosphate (LiPF₆): Another fluorinated lithium compound with different chemical properties and applications.
Sodium hexafluoroaluminate (Na₃AlF₆): Similar to trilithium hexafluoroaluminate but with sodium instead of lithium.
Uniqueness
This compound is unique due to its specific combination of lithium and aluminum with six fluorine atoms, giving it distinct chemical and physical properties. Its high thermal stability and resistance to chemical attack make it particularly valuable in high-temperature and corrosive environments .
Propiedades
Número CAS |
13821-20-0 |
|---|---|
Fórmula molecular |
AlF6Li3 |
Peso molecular |
161.9 g/mol |
Nombre IUPAC |
trilithium;hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |
Clave InChI |
VRSRNLHMYUACMN-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3] |
SMILES canónico |
[Li+].[Li+].[Li+].F[Al-3](F)(F)(F)(F)F |
| 13821-20-0 | |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


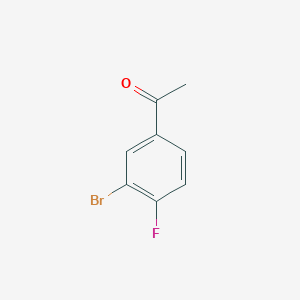
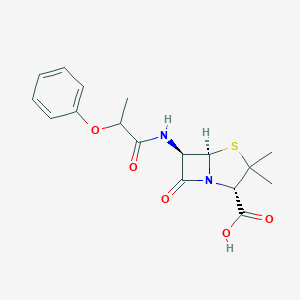
![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
